molecular formula C10H10BrNO2S B6175799 ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 1381776-45-9

ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No. B6175799
CAS RN: 1381776-45-9
M. Wt: 288.2
InChI Key:
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Description

Ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is used as an important raw material in organic synthesis .


Synthesis Analysis

The compound can be synthesized using 2-thiophene formaldehyde and diazoacetic ester as raw materials under normal temperature conditions . Another method involves starting with 4H-thiazole [3,2-B] pyrrole-5-carboxylic acid and reacting with ethanol to produce 4H-thieno [3,2-b] pyrrole-5-carboxylic acid ethyl ester .


Molecular Structure Analysis

The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum provide detailed information about the molecular structure of the compound .


Chemical Reactions Analysis

The compound can undergo bromination reactions . For example, NBS (0.15 g, 0.82 mmol) can be added in small portions to a chloroform solution of the compound (0.16 g, 0.82 mmol in 6 mL), then AcOH (2 mL) is added dropwise. The reaction mixture is stirred at room temperature until the initial compound disappears .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.11 . Detailed information about its physical and chemical properties can be obtained from its IR spectrum, 1H NMR spectrum, and 13C NMR spectrum .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . For safety and health, it is recommended to wear laboratory clothes, disposable gloves, and masks when handling the compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate involves the bromination of 6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid followed by esterification with ethyl alcohol.", "Starting Materials": [ "6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid", "Bromine", "Ethyl alcohol", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid in sulfuric acid and cool the solution to 0°C.", "Step 2: Slowly add bromine to the solution while stirring until the solution turns yellow.", "Step 3: Allow the solution to warm to room temperature and stir for 2 hours.", "Step 4: Add water to the solution and extract the product with ethyl acetate.", "Step 5: Wash the organic layer with water and dry over sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid.", "Step 7: Dissolve 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid in ethyl alcohol and add sodium hydroxide.", "Step 8: Heat the solution to reflux for 2 hours.", "Step 9: Cool the solution and acidify with hydrochloric acid.", "Step 10: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 11: Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain ethyl 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate." ] }

CAS RN

1381776-45-9

Molecular Formula

C10H10BrNO2S

Molecular Weight

288.2

Purity

95

Origin of Product

United States

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